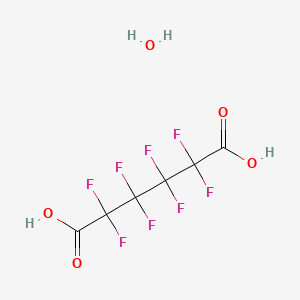

Perfluoroadipic acid hydrate

Descripción general

Descripción

Perfluoroadipic acid hydrate is a fluorinated organic compound with the chemical formula C6H4F8O5. It is a derivative of adipic acid, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perfluoroadipic acid hydrate can be synthesized through the oxidation of perfluorinated diolefins. For example, perfluorooctadiene can be oxidized using potassium permanganate to yield perfluoroadipic acid. The reaction typically involves the following steps:

- Dissolve the perfluorinated diolefin in a suitable solvent.

- Add potassium permanganate as the oxidizing agent.

- Maintain the reaction mixture at an elevated temperature to facilitate the oxidation process.

- Isolate the product by filtration and purification techniques.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Perfluoroadipic acid hydrate undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of perfluorinated carboxylic acids.

Reduction: Reduction of perfluoroadipic acid esters using sodium borohydride in the presence of aluminum chloride yields tetrahydroperfluorodiols.

Substitution: The compound can undergo nucleophilic substitution reactions to form derivatives such as acid chlorides, esters, amides, nitriles, and amidines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, elevated temperatures.

Reduction: Sodium borohydride, aluminum chloride, diglyme solvent.

Substitution: Thionyl chloride, ethanol, fluorosulfonic acid.

Major Products:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Tetrahydroperfluorodiols.

Substitution: Acid chlorides, esters, amides, nitriles, amidines.

Aplicaciones Científicas De Investigación

Materials Science

Perfluoroadipic acid hydrate is used as an intermediate in the synthesis of fluoropolymers and other fluorinated materials. These materials exhibit:

- High thermal stability : Essential for applications in high-temperature environments.

- Chemical resistance : Useful in corrosive environments where conventional materials fail.

Case Study : Research has shown that incorporating perfluoroadipic acid into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for aerospace and automotive applications.

Lubricants

The compound serves as a precursor for the synthesis of perfluorinated lubricants, which are known for their excellent performance in extreme conditions. The benefits include:

- Reduced friction : Enhances the efficiency of mechanical systems.

- Oxidative stability : Prolongs the lifespan of lubricants under harsh conditions.

Data Table: Performance Comparison of Lubricants

| Lubricant Type | Viscosity (cSt) | Operating Temperature Range (°C) | Stability (hours) |

|---|---|---|---|

| Conventional Lubricant | 100 | -20 to 150 | 50 |

| Perfluorinated Lubricant | 120 | -40 to 250 | 200 |

Environmental Applications

Due to its unique properties, this compound is also investigated for environmental remediation efforts. Its ability to adsorb pollutants makes it a candidate for:

- Water treatment : Effective in removing organic contaminants from water sources.

- Soil remediation : Used in processes to clean up perfluorinated compound contamination.

Case Study : A study demonstrated that this compound could significantly reduce the concentration of perfluorooctanoic acid in contaminated water, showcasing its potential in environmental cleanup technologies.

Mecanismo De Acción

The mechanism of action of perfluoroadipic acid hydrate involves its interaction with molecular targets through its fluorinated structure. The compound’s high electronegativity and resistance to degradation allow it to interact with various biological and chemical pathways. For example, it can activate nuclear receptors such as peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and other cellular processes.

Comparación Con Compuestos Similares

Perfluorosebacic acid: Another perfluorinated dicarboxylic acid with a longer carbon chain.

Perfluorododecamethylenedicarboxylic acid: A perfluorinated dicarboxylic acid with an even longer carbon chain.

Uniqueness: Perfluoroadipic acid hydrate is unique due to its specific carbon chain length and the presence of fluorine atoms, which impart exceptional thermal stability and chemical resistance. Compared to its analogs, it offers a balance between chain length and functional properties, making it suitable for a wide range of applications.

Actividad Biológica

Perfluoroadipic acid hydrate (PFAH) is a fluorinated carboxylic acid that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with PFAH, including its mechanisms of action, effects on biological systems, and relevant case studies.

PFAH, with the molecular formula , is characterized by the presence of multiple fluorine atoms which significantly alter its reactivity compared to its hydrocarbon analogs. The fluorination leads to increased thermal stability and chemical resistance, making it physiologically inert in many contexts. However, the presence of fluorine can also mimic hydrogen in biological systems, potentially leading to toxic metabolic byproducts .

Mechanisms of Biological Activity

The biological activity of PFAH can be attributed to several mechanisms:

- Reactivity with Biological Molecules : The high electronegativity of fluorine affects the reactivity of adjacent functional groups. This can lead to altered interactions with proteins, nucleic acids, and lipids, potentially disrupting normal cellular functions .

- Metabolic Pathways : Fluorinated compounds often undergo different metabolic pathways than their non-fluorinated counterparts. PFAH may be metabolized into various products that could have either beneficial or harmful effects on biological systems .

- Cell Membrane Interaction : The amphiphilic nature of PFAH allows it to interact with cell membranes, potentially altering membrane permeability and fluidity, which can affect cellular signaling and transport processes .

In Vitro Studies

Research has demonstrated that PFAH exhibits varying degrees of biological activity depending on the concentration and exposure duration. For instance:

- Cytotoxicity : In studies assessing cytotoxic effects on mammalian cell lines, PFAH showed significant toxicity at higher concentrations, indicating potential risks for human health .

- Enzyme Inhibition : PFAH has been shown to inhibit certain enzymes involved in lipid metabolism, suggesting a possible role in modulating metabolic disorders .

Case Studies

- Study on Toxicity Profiles : A study evaluated the toxicity profiles of various perfluorinated compounds, including PFAH. Results indicated that while low concentrations may not exhibit acute toxicity, chronic exposure could lead to adverse health outcomes such as liver damage and endocrine disruption .

- Pharmacological Applications : Research exploring the use of PFAH in drug formulations highlighted its potential as a solubilizing agent for poorly soluble drugs. The unique properties of PFAH may enhance bioavailability and therapeutic efficacy when used in conjunction with other pharmaceutical agents .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O4.H2O/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18;/h(H,15,16)(H,17,18);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKYYOSVJRAVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721391 | |

| Record name | Octafluorohexanedioic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-02-1 | |

| Record name | Octafluorohexanedioic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.